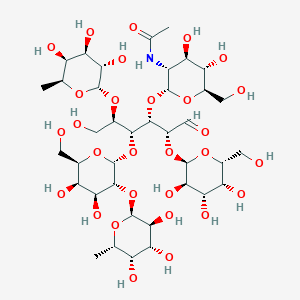
AC-Leu-NH2
Vue d'ensemble
Description
AC-Leu-NH2, also known as acetyl-leucine amide, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a derivative of leucine, an essential amino acid that plays a crucial role in protein synthesis and muscle growth. AC-Leu-NH2 has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
AC-Leu-NH2 binds to specific receptors, including the μ-opioid receptor and the nociceptin receptor. The binding of AC-Leu-NH2 to these receptors can activate various signaling pathways, leading to the modulation of pain and other physiological processes. AC-Leu-NH2 has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
AC-Leu-NH2 has been shown to have various biochemical and physiological effects. AC-Leu-NH2 has been shown to have analgesic effects, reducing pain in animal models. Additionally, AC-Leu-NH2 has been shown to have anti-inflammatory effects, reducing inflammation in animal models. AC-Leu-NH2 has also been shown to have antioxidant properties, reducing oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
AC-Leu-NH2 has several advantages for lab experiments. AC-Leu-NH2 is relatively easy to synthesize using SPPS, and it has been extensively studied, making it a well-characterized peptide. Additionally, AC-Leu-NH2 has been shown to have specific binding to receptors, making it a useful tool for studying receptor signaling pathways. However, AC-Leu-NH2 has some limitations for lab experiments. AC-Leu-NH2 has a short half-life, which may limit its use in certain experiments. Additionally, AC-Leu-NH2 has low solubility in water, which may limit its use in certain applications.
Orientations Futures
For AC-Leu-NH2 research include the development of AC-Leu-NH2-based drugs, the use of AC-Leu-NH2 as a carrier peptide for drug delivery, and the development of modified AC-Leu-NH2 peptides with improved solubility and stability.
Méthodes De Synthèse
AC-Leu-NH2 can be synthesized using different methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is the most common method used for synthesizing peptides. This method involves coupling amino acids to a solid support, which allows for the efficient purification of the peptide. The synthesis of AC-Leu-NH2 using SPPS involves coupling AC-Leu-NH2ne to a resin, followed by the deprotection of the N-terminal amino group and cleavage of the peptide from the resin. Solution-phase peptide synthesis involves coupling amino acids in solution, followed by purification of the peptide using chromatography.
Applications De Recherche Scientifique
AC-Leu-NH2 has been used in various scientific research applications, including drug discovery, peptide-based vaccines, and peptide-based biosensors. AC-Leu-NH2 has been shown to bind to specific receptors, making it a potential target for drug discovery. Additionally, AC-Leu-NH2 has been used as a carrier peptide for delivering antigens in peptide-based vaccines. The use of AC-Leu-NH2 in peptide-based biosensors has also been explored, with promising results.
Propriétés
IUPAC Name |
(2S)-2-acetamido-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPXQAHAQREGGN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937178 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Leu-NH2 | |
CAS RN |
16624-68-3 | |
| Record name | N-Acetyl-D-leucineamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)












